Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2044901-67-7
VCID: VC4702857
InChI: InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-7-12(8-15)6-9(16)13-4-5-14-12/h14H,4-8H2,1-3H3,(H,13,16)
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NCCN2
Molecular Formula: C12H21N3O3
Molecular Weight: 255.318

Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate

CAS No.: 2044901-67-7

Cat. No.: VC4702857

Molecular Formula: C12H21N3O3

Molecular Weight: 255.318

* For research use only. Not for human or veterinary use.

Tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate - 2044901-67-7

Specification

CAS No. 2044901-67-7
Molecular Formula C12H21N3O3
Molecular Weight 255.318
IUPAC Name tert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate
Standard InChI InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-7-12(8-15)6-9(16)13-4-5-14-12/h14H,4-8H2,1-3H3,(H,13,16)
Standard InChI Key AMSKONDFCJQUPY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NCCN2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a spiro[3.6]decane system fused with a triaza ring system. The spiro junction at the 9-position introduces conformational rigidity, while the tert-butyl carbamate group at the 2-position enhances steric bulk and hydrolytic stability. Key structural parameters include:

PropertyValueSource
CAS Number2044901-67-7 (primary)
Molecular FormulaC12H21N3O3\text{C}_{12}\text{H}_{21}\text{N}_{3}\text{O}_{3}
Molecular Weight255.318 g/mol
IUPAC Nametert-butyl 9-oxo-2,5,8-triazaspiro[3.6]decane-2-carboxylate
InChI KeyROMVOPIIRBONLN-UHFFFAOYSA-N

Discrepancies in reported CAS numbers (e.g., 497106-85-1 in some databases) suggest potential registry errors or variant stereoisomers, though no conclusive evidence exists to resolve this ambiguity .

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound are unavailable, analogous spirocyclic triazaspiro compounds exhibit characteristic peaks:

  • 1H^1\text{H} NMR: Methyl protons of the tert-butyl group resonate near δ 1.4 ppm, while spirocyclic protons appear as complex multiplets between δ 3.0–4.5 ppm .

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the oxo group typically appears at ~170 ppm, with the carbamate carbonyl near 155 ppm .

Synthesis and Stability

Synthetic Routes

Synthesis likely follows a multi-step protocol common to spirocyclic carbamates:

  • Core Formation: Condensation of a cyclic ketone (e.g., cyclohexanone derivative) with a diamine to form the triaza ring, facilitated by acid catalysis.

  • Spirocyclization: Intramolecular cyclization under basic conditions to establish the spiro junction .

  • Esterification: Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in the presence of a base like DMAP .

A hypothetical reaction sequence is illustrated below:

Cyclohexanone derivative+DiamineH+TriazacycloalkaneBaseSpiro IntermediateBoc2OTarget Compound\text{Cyclohexanone derivative} + \text{Diamine} \xrightarrow{\text{H}^+} \text{Triazacycloalkane} \xrightarrow{\text{Base}} \text{Spiro Intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{Target Compound}

Challenges and Future Perspectives

Key gaps in current knowledge include:

  • Biological Screening: No published data on cytotoxicity, solubility, or in vitro activity.

  • Stereochemical Control: The impact of spiro junction stereochemistry on properties remains unexplored.

  • Scalable Synthesis: Current methods are laboratory-scale; process optimization for industrial production is needed.

Future studies should prioritize enantioselective synthesis and target identification via high-throughput screening. Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock this compound’s full potential.

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